1,2-Dimyristoyl-sn-glycerol

Lipid Signaling Protein Kinase C Second Messenger

Procure stereospecific 1,2-Dimyristoyl-sn-glycerol for valid PKC activation assays and lipid membrane biophysics. Unlike the inert 1,3-isomer, this sn-1,2 chiral DAG mimics endogenous second messengers, ensuring accurate, reproducible results in cell signaling and drug delivery research.

Molecular Formula C31H60O5
Molecular Weight 512.8 g/mol
CAS No. 60562-16-5
Cat. No. B053044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimyristoyl-sn-glycerol
CAS60562-16-5
SynonymsTetradecanoic Acid (1S)-1-(Hydroxymethyl)-1,2-ethanediyl Ester;  (S)-Tetradecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester;  1,2-Di-O-dimyristoyl-sn-glycerol;  sn-1,2-Dimyristin;  sn-1,2-Dimyristoylglycerol
Molecular FormulaC31H60O5
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1
InChIKeyJFBCSFJKETUREV-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

1,2-Dimyristoyl-sn-glycerol (60562-16-5): A Defined Stereospecific Diacylglycerol for Lipid Signaling and Biophysics


1,1'-((1S)-1-(Hydroxymethyl)-1,2-ethanediyl) ditetradecanoate, commonly designated as 1,2-dimyristoyl-sn-glycerol (1,2-DMG), is a saturated, chiral diacylglycerol (DAG) composed of a glycerol backbone esterified with two myristic acid (C14:0) chains at the stereospecific sn-1 and sn-2 positions [1]. Its molecular formula is C31H60O5 with a molecular weight of 512.81 g/mol . This compound serves as a precise structural and functional mimic of the endogenous DAG second messenger, enabling targeted investigations of protein kinase C (PKC) signaling and lipid membrane biophysics where stereochemistry is a critical determinant of activity.

Why 1,2-Dimyristoyl-sn-glycerol Cannot Be Replaced by the 1,3-Isomer in Targeted Studies


The practice of substituting one diacylglycerol for another based solely on similar acyl chain composition overlooks the profound impact of positional isomerism on biological activity. The 1,2-dimyristoyl-sn-glycerol (1,2-DMG) regioisomer is specifically recognized by key cellular signaling machinery, including protein kinase C (PKC) isoforms, due to its defined sn-1,2 stereochemistry. In contrast, the 1,3-dimyristoyl glycerol (1,3-DMG) isomer, while chemically similar, adopts a distinct molecular conformation that renders it biologically inert in the same context [1]. Therefore, substituting 1,3-DMG for 1,2-DMG in assays designed to probe stereospecific lipid-protein interactions will yield non-interpretable or falsely negative results, compromising experimental validity and leading to incorrect conclusions regarding lipid function.

Quantitative Evidence for Selecting 1,2-Dimyristoyl-sn-glycerol (60562-16-5)


Stereospecific PKC Activation: 1,2-Isomer is Active, 1,3-Isomer is Inert

The 1,2-dimyristoyl-sn-glycerol isomer demonstrates functional activity as a weak PKC activator, a property entirely absent in its 1,3-dimyristoyl glycerol counterpart . In a direct functional comparison using a physiological model, 1,2-diacylglycerols stimulated the Na+/H+ antiport in sea urchin eggs, whereas the 1,3-isomers showed no effect [1]. This stereospecificity is consistent with the known requirement of the sn-1,2 configuration for binding to the C1 domain of PKC.

Lipid Signaling Protein Kinase C Second Messenger

Quantified Parasite Acetylcholinesterase (AChE) Modulation by 1,2-DMG

1,2-Dimyristoyl-sn-glycerol (1,2-DMG) has been shown to modulate acetylcholinesterase (AChE) activity in the parasite S. mansoni, providing a specific, quantifiable functional endpoint . At a concentration of 25 micrograms/ml, 1,2-DMG increased AChE activity by 35-40% relative to untreated controls.

Parasitology Acetylcholinesterase Schistosoma mansoni

Differential Polymorphic Behavior of 1,2- vs. 1,3-Diacylglycerols

Solid-state NMR studies demonstrate that 1,2-dimyristoyl-sn-glycerol and 1,3-dimyristoylglycerol adopt distinct crystalline polymorphic forms (sub-α, α, β'), characterized by different molecular packing and dynamics [1]. These structural differences manifest as distinct C-13 NMR chemical shifts and carbonyl chemical shift anisotropy (CSA) values, reflecting different intramolecular conformations and intermolecular interactions. For instance, 1,3-diacylglycerols are typically β-stable, whereas 1,2-diacylglycerols can access different polymorphs, impacting their physical properties like melting point and crystal network formation [2].

Lipid Biophysics Polymorphism Crystallography

Chiral Stereochemistry Enables Precise Lipidomics Quantification

While both 1,2- and 1,3-dimyristoylglycerol have been used as internal standards in lipid quantification assays, the defined (S)-enantiomer (1,2-DMG) offers a key advantage for chiral lipidomics and metabolomics workflows . The stereospecific nature of this compound allows for the resolution and accurate quantification of chiral DAG species that are naturally present in biological systems, which is not possible with the achiral 1,3-isomer or racemic mixtures. This is critical because endogenous signaling DAGs are predominantly the 1,2-sn enantiomer, and their specific levels are tightly regulated.

Lipidomics Analytical Chemistry Internal Standard

Optimal Use Cases for 1,2-Dimyristoyl-sn-glycerol (60562-16-5)


Investigating Stereospecific Protein Kinase C (PKC) Signaling Mechanisms

This compound is the required tool for cell signaling researchers investigating the early events of PKC activation. Unlike the inert 1,3-isomer, 1,2-dimyristoyl-sn-glycerol mimics the endogenous second messenger diacylglycerol (DAG) to activate PKC, providing a robust, stereospecific positive control. It is essential for experiments that differentiate DAG-dependent signaling from alternative pathways, such as in studies of cell proliferation, differentiation, or apoptosis [1]. The quantitative activity on AChE in S. mansoni further demonstrates its utility as a functional probe in host-parasite interaction studies .

Material Science Studies of Lipid Polymorphism and Phase Behavior

For biophysicists and material scientists, this compound is a well-defined model system for studying lipid polymorphism. The NMR-characterized differences in crystalline phases between the 1,2- and 1,3-isomers provide a quantifiable basis for investigating the effects of molecular packing on material properties [2]. This is particularly relevant for the rational design of lipid-based drug delivery systems (e.g., solid lipid nanoparticles, liposomes) where the lipid's polymorphic form directly impacts encapsulation efficiency, stability, and drug release kinetics.

Chiral Lipidomics and Metabolomics Method Development

Analytical chemists developing high-resolution mass spectrometry methods for lipid quantification require chiral standards to ensure accuracy. 1,2-Dimyristoyl-sn-glycerol serves as an ideal reference standard or internal standard (IS) for the specific, quantitative measurement of endogenous sn-1,2-diacylglycerol species. Its use enables the resolution and accurate determination of these biologically active lipid pools, which is unachievable with non-chiral or racemic DAG standards .

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